3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Overview
Description
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The specific targets can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the bioactivity of the molecule . The trifluoromethyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and interact with its targets .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to be involved in a wide range of biochemical processes, including enzyme inhibition and receptor modulation .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of organic compounds, which could potentially improve the bioavailability of 3-[5-(trifluoromethyl)-1h-pyrazol-1-yl]aniline .
Result of Action
The trifluoromethyl group is known to enhance the biological activity of organic compounds, suggesting that this compound could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyrazol-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-4-5-15-16(9)8-3-1-2-7(14)6-8/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZJSRJBDDIYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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